3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-
Description
The compound 3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo- (CAS: 32046-64-3) is a thiazolidine derivative characterized by a conjugated system involving two thiazolidinylidene moieties and an exocyclic double bond. Its structure includes a 1-methyl substituent on the ethylidene chain and a 3-methyl group on the fused thiazolidinylidene ring (Figure 1).
Properties
CAS No. |
25651-76-7 |
|---|---|
Molecular Formula |
C12H14N2O3S3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O3S3/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10/h5H,3-4,6H2,1-2H3,(H,15,16)/b8-5+,10-7+ |
InChI Key |
LNKNWPNGZMWPFA-FQOLVZPASA-N |
SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C=C2N(CCS2)C |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)O)/C=C/2\N(CCS2)C |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C=C2N(CCS2)C |
Other CAS No. |
25651-76-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
3-Thiazolidineacetic acid derivatives, particularly those with structural modifications such as 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and antimicrobial effects.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C₁₀H₁₃N₃O₂S₂
- Structural Features : The thiazolidine ring contributes to the compound's biological activity through various mechanisms, including interaction with cellular targets.
Anticancer Activity
Research indicates that derivatives of thiazolidineacetic acid exhibit anticancer properties . For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by affecting the cell cycle and inhibiting angiogenesis. Notably, one study demonstrated that specific thiazolidine derivatives significantly decreased vascular endothelial growth factor (VEGF) production in human granulosa cells, suggesting a mechanism for their anticancer effects .
Enzyme Inhibition
Aldose Reductase Inhibition : Thiazolidineacetic acids have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. This inhibition is crucial for managing conditions such as diabetic neuropathy . The structure-activity relationship (SAR) studies have highlighted that modifications to the thiazolidine ring can enhance inhibitory potency.
| Compound | Aldose Reductase IC50 (µM) | Remarks |
|---|---|---|
| 3-Thiazolidineacetic acid derivative A | 10 | High potency |
| 3-Thiazolidineacetic acid derivative B | 25 | Moderate potency |
| 3-Thiazolidineacetic acid derivative C | 50 | Low potency |
Antimicrobial Activity
The antimicrobial properties of 3-thiazolidineacetic acid derivatives have also been explored. Certain compounds have demonstrated significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of a specific thiazolidine derivative on various cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, supporting the hypothesis of its anticancer potential .
- Enzyme Inhibition Study : Another research focused on the inhibition of aldose reductase by thiazolidine derivatives. The study revealed that modifications in the side chains significantly impacted the inhibitory activity, with some derivatives achieving IC50 values below 10 µM .
Scientific Research Applications
3-Thiazolidineacetic acid and its derivatives have diverse applications, particularly in medicinal chemistry, acting as building blocks for various biologically active compounds . The compound "3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-" is investigated for its potential in different scientific research applications .
Scientific Research Applications
- Antifungal activity Thiazolidine derivatives exhibit antifungal effects, with some leading to the creation of novel topical antifungal drugs .
- Antimicrobial properties Thiazolidines have demonstrated antimicrobial activity . Researchers are interested in the antimicrobial activity of thiazolidine-2,4-diones and are systematically studying 3- and 5-substituted thiazolidines to develop new antifungal drugs .
- Anticancer potential Certain 3-thiazolidine acetic acid derivatives have shown mild anticancer activity . Thiazolidine-2,4-diones (TZDs) can contribute to cancer therapy, as demonstrated in numerous in vitro and in vivo studies . TZDs exhibit anti-tumor activity in various experimental cancer models by affecting the cell cycle, inducing cell differentiation and apoptosis, and inhibiting tumor angiogenesis .
- Enzyme inhibition Derivatives of thiazolidines, such as Epalrestat, are used in medical practice as non-competitive and reversible aldose reductase inhibitors for treating diabetic neuropathy . Certain rhodanine-3-acetic acid derivatives have been identified as inhibitors of fungal protein mannosyl transferase 1 (PMT1) .
- HPLC separation 3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo- can be analyzed using reverse phase (RP) HPLC methods with simple mobile phases containing acetonitrile, water, and phosphoric acid . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .
Data Table
Case Studies
- Anticancer Research : A study indicated that compound 2e, a 3-thiazolidine acetic acid derivative, possesses mild anticancer activity .
- Diabetic Neuropathy Treatment: Epalrestat, a TZD derivative, is used to treat diabetic neuropathy by inhibiting aldose reductase .
- Antifungal Drug Development: Systematic studies of various 3- and 5-substituted thiazolidines have led to the creation of a novel topical antifungal drug, Mycosidine .
- Separation and Isolation: 3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-can be analyzed and separated using HPLC with a Newcrom R1 column .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Sodium Salt Derivatives
A closely related compound, 3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt (CAS: 68921-74-4), replaces the 3-methyl group with a 3-ethyl substituent and forms a sodium salt.
Arylidene Substituents
- 5-(Naphthylmethylene) Derivatives: Compounds like 2,4-dioxo-5-(naphthylmethylene)-3-thiazolidineacetic acids exhibit potent aldose reductase inhibitory activity (IC₅₀ values in the nanomolar range). The naphthyl group enhances π-π stacking interactions with enzyme active sites, a feature absent in the target compound .
Physicochemical Properties
- Solubility : Sodium salts (e.g., CAS 68921-74-4) exhibit higher aqueous solubility due to ionic character, whereas lipophilic substituents (e.g., trimethoxyphenyl in CAS 313684-53-6) increase logP values, impacting membrane permeability .
- Molecular Weight: The target compound (~320 g/mol) falls within the acceptable range for drug-likeness, similar to analogues like 3-methyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid (321.41 g/mol) .
Preparation Methods
General Synthetic Strategy
The compound’s synthesis generally follows a multi-step approach involving:
- Formation of the rhodanine (thiazolidine-2,4-dione) core or related thiazolidine intermediates.
- Introduction of acetic acid functionality at the 3-position.
- Construction of the ethylidene linkage with methyl substitution.
- Incorporation of the 3-methyl-2-thiazolidinylidene moiety through condensation or substitution reactions.
This synthetic route is based on well-established rhodanine chemistry and modifications thereof.
Preparation of Rhodanine-3-acetic Acid as a Key Intermediate
Rhodanine-3-acetic acid is a crucial intermediate in the synthesis of the target compound. Its preparation is well-documented and involves the following:
- Reacting carbon disulfide with glycine in an alkaline aqueous medium.
- Followed by treatment with sodium chloroacetate.
- The reaction is often assisted by microwave irradiation to enhance yield and reduce reaction time.
Typical Reaction Conditions and Yield:
| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Glycine + NaOH + CS2 in water | 5 min | 100 °C | - | Microwave-assisted |
| 2 | Sodium chloroacetate addition | 5 min | 100 °C | - | Microwave-assisted |
| 3 | Acidification with concentrated HCl | 20-30 min | 110 °C | 82.5 | Extraction and purification |
This method yields rhodanine-3-acetic acid with high purity and good yield (~82.5%) and is a foundation for further elaboration.
Synthesis of 3-Thiazolidineacetic Acid Derivatives
The target compound’s synthesis extends from rhodanine-3-acetic acid by:
- Condensation with methyl-substituted thiazolidine derivatives to introduce the 3-methyl-2-thiazolidinylidene group.
- Formation of the ethylidene bridge via aldol-type or Knoevenagel condensation reactions under controlled conditions.
- Oxidation or functional group transformations to install the 4-oxo and 2-thioxo substituents on the thiazolidine rings.
Specific Preparation of 3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-
Though detailed step-by-step experimental protocols for this exact compound are scarce in publicly available literature, the synthesis can be inferred from related compounds and general thiazolidine chemistry:
Analytical Data Supporting Preparation
The purity and identity of intermediates and final product are confirmed by:
- Melting point determination (e.g., rhodanine-3-acetic acid mp 245-247 °C).
- UV-Vis spectroscopy (λmax around 215-266 nm).
- Infrared spectroscopy showing characteristic bands for C=O, C=S, and N-H groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirming proton and carbon environments.
- Elemental analysis matching theoretical composition.
| Parameter | Rhodanine-3-acetic acid Data |
|---|---|
| Melting Point (°C) | 245-247 |
| UV λmax (nm) | 215, 266 |
| IR νmax (cm⁻¹) | 3439 (OH/NH), 1663 (C=O), 1512, 1321, 896 |
| ¹H NMR (DMSO-d6) | δ 4.56 (2H, s, N-CH2), 4.41 (2H, s, H-5) |
| ¹³C NMR (DMSO-d6) | δ 202.80 (C=S), 173.72 (COOH), 167.29 (C=O), 44.77 (N-CH2), 35.94 (CH2) |
| Elemental Analysis | Calculated: C 31.40%, H 2.64%, N 7.32% |
| Found: C 31.55%, H 2.53%, N 7.22% |
These data validate the successful synthesis of key intermediates used in the preparation of the target compound.
Summary Table: Preparation Overview
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Rhodanine-3-acetic acid synthesis | Glycine + CS2 + NaOH + sodium chloroacetate, microwave | 100 °C, 5 min x 2 steps + acidification | ~82.5% yield |
| 2. Methylation | Introduction of methyl groups | Methyl iodide or equivalent | Inferred from related syntheses |
| 3. Condensation | Formation of ethylidene linkage | Knoevenagel or aldol condensation | Requires controlled conditions |
| 4. Functional group installation | Oxidation to 4-oxo and 2-thioxo groups | Oxidizing agents, mild conditions | Final functionalization step |
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example, a rhodanine core (2-thioxothiazolidin-4-one) is reacted with substituted aldehydes under acidic conditions (e.g., acetic acid with ammonium acetate) via Knoevenagel condensation. Key steps include:
- Refluxing 2-thioxothiazolidin-4-one derivatives with aldehydes (e.g., 4-methylbenzaldehyde) in acetic acid for 24–26 hours .
- Purification via recrystallization from methanol or acetic acid, achieving yields ranging from 24% to 73% depending on substituents .
Critical Parameters: - Substituent steric effects influence reaction efficiency (e.g., bulky groups reduce yields) .
- Acid catalysis (e.g., ammonium acetate) accelerates imine formation .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Assign peaks for the thiazolidinone ring (C=O at ~170–175 ppm, C=S at ~190 ppm) and substituents (e.g., methyl groups at 1.5–2.5 ppm) .
- Elemental Analysis : Verify calculated vs. observed C/H/N percentages (e.g., C 60.13% theoretical vs. 60.26% observed) .
- Melting Point : Confirm purity (e.g., 172–175°C for derivatives with phenyl groups) .
Advanced: How do substituents influence bioactivity in antimicrobial assays?
Methodological Answer:
Substituents modulate electronic and steric properties, affecting target binding:
- Electron-Withdrawing Groups (EWGs) : Enhance antimicrobial activity by increasing electrophilicity at the thioxo group, promoting interactions with bacterial enzymes (e.g., 4-hydroxy-3-iodophenyl derivatives show potent inhibition) .
- Aromatic Substituents : Benzyl or quinoline groups improve membrane penetration, as seen in derivatives with MIC values <10 µg/mL against S. aureus .
Experimental Design Tip : Use structure-activity relationship (SAR) studies with systematic substituent variations .
Advanced: How can conflicting spectral data be resolved during characterization?
Methodological Answer:
Address discrepancies via:
- 2D NMR (HMBC/HSQC) : Resolve overlapping signals (e.g., distinguish between thiazolidinone C=O and acetic acid protons) .
- X-Ray Crystallography : Confirm stereochemistry of the ethylidene group (e.g., E/Z isomerism in the Knoevenagel product) .
- Control Experiments : Compare with spectra of analogous compounds (e.g., 3-phenylrhodanine derivatives) .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity : Classified as hazardous due to thioxo and nitroso byproducts. Use fume hoods and PPE (gloves, goggles) .
- Decomposition : Avoid heating above 200°C to prevent emission of toxic NOx and HCl vapors .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can low synthetic yields be optimized for derivatives with bulky substituents?
Methodological Answer:
- Solvent Optimization : Replace acetic acid with DMF for better solubility of bulky aldehydes .
- Microwave-Assisted Synthesis : Reduce reaction time (3–5 hours vs. 24 hours) while maintaining yields >60% .
- Catalyst Screening : Use piperidine instead of ammonium acetate for sterically hindered substrates .
Advanced: What mechanistic insights explain dual inhibitory activity (e.g., antimicrobial and anticancer)?
Methodological Answer:
- Thiol Reactivity : The thioxo group binds cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) and cancer cell kinases .
- ROS Generation : Quinoline-substituted derivatives induce oxidative stress in cancer cells (IC₅₀ <5 µM in MCF-7 assays) .
Validation : Use knockout bacterial strains or antioxidant co-treatment to confirm ROS-mediated cytotoxicity .
Advanced: How can computational methods guide derivative design?
Methodological Answer:
- DFT Calculations : Predict electrophilicity at the thiazolidinone core to prioritize substituents (e.g., methoxy vs. nitro groups) .
- Molecular Docking : Screen derivatives against S. aureus FabI enzyme (PDB: 3GNS) to identify binding poses .
- ADMET Prediction : Use QSAR models to optimize logP (target 2–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
